

## Application Notes and Protocols: Enfumafungin in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **enfumafungin**, a potent antifungal agent, in a murine model of systemic candidiasis. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of **enfumafungin**'s in vivo efficacy.

## Introduction

**Enfumafungin** is a triterpene glycoside natural product that exhibits potent in vitro activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2] Its mechanism of action involves the inhibition of  $\beta$ -(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal therapy.[3][4] Murine models of systemic candidiasis are well-established and highly reproducible systems for evaluating the in vivo efficacy of antifungal compounds.[5][6] This document outlines the protocols for utilizing a murine model to assess the therapeutic potential of **enfumafungin** against systemic Candida albicans infections.

## **Quantitative Data Summary**

The in vivo efficacy of **enfumatingin** has been demonstrated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data available.

Table 1: In Vivo Efficacy of Enfumafungin against Candida albicans



| Parameter                                 | Value    | Animal Model                             | Dosing<br>Regimen                                    | Source |
|-------------------------------------------|----------|------------------------------------------|------------------------------------------------------|--------|
| ED <sub>90</sub> (Effective<br>Dose, 90%) | 90 mg/kg | Mice with<br>disseminated<br>candidiasis | Intraperitoneal<br>(i.p.), twice daily<br>for 2 days | [4]    |

#### Table 2: In Vitro Susceptibility of Candida albicans to Enfumafungin

| Parameter                              | Value       | Conditions             | Source |
|----------------------------------------|-------------|------------------------|--------|
| MIC (Minimum Inhibitory Concentration) | < 0.5 μg/mL | 24-48 hours incubation | [4]    |

# Experimental Protocols Protocol 1: Preparation of Enfumation for In Vivo Administration

This protocol describes the preparation of an **enfumafungin** solution suitable for intraperitoneal injection in mice.

#### Materials:

- **Enfumafungin** (pure substance)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



Vortex mixer

#### Procedure:

- Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Weigh the required amount of enfumafungin and place it in a sterile microcentrifuge tube.
- Add the vehicle solution to the enfumafungin powder to achieve the desired final concentration.
- Vortex the tube vigorously until the enfumafungin is completely dissolved, yielding a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
- The final solution should be sterile. If the initial components are not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter.

## **Protocol 2: Murine Model of Systemic Candidiasis**

This protocol details the establishment of a systemic Candida albicans infection in mice, a model widely used for the evaluation of antifungal drugs.[6]

#### Materials:

- Candida albicans strain (e.g., SC5314 or ATCC 90028)[7]
- Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates
- Brain Heart Infusion (BHI) broth or YPD broth
- Sterile saline or Phosphate Buffered Saline (PBS)
- Female ICR or BALB/c mice (4-6 weeks old)[6]
- Immunosuppressive agent (e.g., cyclophosphamide)
- Hemacytometer



- Sterile syringes and needles (27-30 gauge)
- Tissue homogenizer

Procedure:

Part A: Inoculum Preparation

- Subculture the C. albicans strain on an SDA or YPD agar plate and incubate at 37°C for 24-48 hours.
- Inoculate a single colony into 50 mL of BHI or YPD broth and grow overnight (18-24 hours) at 37°C with shaking (150 rpm).[7]
- Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 minute).[8]
- Wash the cell pellet twice with sterile saline or PBS.
- Resuspend the cells in sterile saline or PBS and determine the cell concentration using a hemacytometer.
- Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10<sup>5</sup> cells/mL for a 10<sup>4</sup> cells/mouse inoculum in 0.1 mL).[6]

Part B: Induction of Systemic Infection

- (Optional) To induce immunosuppression, administer cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection three days prior to infection.[6] This step is often included to ensure a robust and reproducible infection.
- Warm the mice gently (e.g., under a heat lamp) to dilate the lateral tail veins.
- Inject 0.1 mL of the prepared C. albicans inoculum intravenously (i.v.) into the lateral tail vein of each mouse.[6]

Part C: **Enfumafungin** Treatment



- Initiate enfumafungin treatment approximately 24 hours after fungal inoculation to allow for the establishment of the infection.
- Administer the prepared enfumafungin solution (from Protocol 1) via intraperitoneal injection. A typical dosing regimen for efficacy studies is twice daily for a specified duration (e.g., 2 days).[4]
- A vehicle control group (receiving the solvent mixture without enfumafungin) and an untreated control group should be included in the experimental design.

#### Part D: Assessment of Fungal Burden

- At a predetermined time point post-infection (e.g., 48 hours after the last treatment dose),
   humanely euthanize the mice.
- Aseptically remove the kidneys, as they are the primary target organs in this model.[8]
- Weigh each kidney and homogenize it in a known volume of sterile saline or PBS.[7]
- Prepare serial dilutions of the kidney homogenate (e.g., 1:10, 1:100, 1:1000).
- Plate a known volume (e.g., 0.1 mL) of each dilution onto SDA or YPD plates.
- Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
- Calculate the fungal burden as CFU per gram of kidney tissue. The efficacy of
  enfumafungin is determined by the reduction in kidney fungal burden compared to the
  control groups.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of **Enfumafungin**.



Click to download full resolution via product page

Caption: Experimental workflow for testing **Enfumatingin**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The discovery of enfumafungin, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. Animal Models for Candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Enfumafungin in a Murine Model of Systemic Candidiasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262757#use-of-enfumafungin-in-a-murine-model-of-systemic-candidiasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com